molecular formula C28H38N2O9S B1222779 Citrate de sufentanil CAS No. 60561-17-3

Citrate de sufentanil

Numéro de catalogue: B1222779
Numéro CAS: 60561-17-3
Poids moléculaire: 578.7 g/mol
Clé InChI: OJCZPLDERGDQRJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le citrate de sufentanil est un analgésique opioïde synthétique largement utilisé en milieu médical pour ses puissantes propriétés analgésiques. Il s'agit d'un dérivé du fentanyl et il est connu pour être significativement plus puissant que le fentanyl et la morphine. Le this compound est principalement utilisé comme adjuvant en anesthésie, en anesthésie équilibrée et comme agent anesthésique principal. Il est administré par voie intraveineuse, épidurale et sublinguale .

Mécanisme D'action

Target of Action

Sufentanil citrate, also known as Sufenta, is a potent synthetic opioid analgesic. Its primary targets are the μ-opioid receptors (MORs) in the central nervous system . These receptors play a crucial role in pain perception, and their activation results in analgesic effects .

Mode of Action

Sufentanil citrate acts as an opioid agonist , binding to and activating the μ-opioid receptors . This interaction triggers a series of intracellular events, leading to the inhibition of adenylate cyclase, decrease in intracellular cAMP, and ultimately resulting in analgesia and sedation .

Biochemical Pathways

The activation of μ-opioid receptors by Sufentanil citrate affects several biochemical pathways. Primarily, it leads to the inhibition of adenylate cyclase, reducing the levels of intracellular cAMP . This modulation of cAMP levels influences various downstream effects, including the opening of potassium channels and the closing of calcium channels. The net effect is hyperpolarization of the cell membrane and inhibition of neuronal firing, which contributes to the drug’s analgesic effect .

Pharmacokinetics

Sufentanil citrate exhibits unique pharmacokinetic properties. It is highly protein-bound, predominantly to α1-acid glycoprotein (AAG), which is an important characteristic to consider in its bioavailability . It is administered via intravenous, epidural, and sublingual routes . The drug’s high lipophilicity allows it to cross the blood-brain barrier effectively, contributing to its potent analgesic effects .

Result of Action

The molecular and cellular effects of Sufentanil citrate’s action primarily involve analgesia and sedation. By activating the μ-opioid receptors, Sufentanil citrate increases pain tolerance and decreases the perception of pain . In clinical settings, it exerts its principal pharmacologic effects on the central nervous system .

Action Environment

The action of Sufentanil citrate can be influenced by various environmental factors. For instance, its effects can be modulated by the arterial partial pressure of carbon dioxide and the acid-base status . Reductions in pH secondary to respiratory or metabolic acidosis result in increased ionization of Sufentanil, reducing its protein binding, metabolism, and clearance, and therefore prolonging its effects . Furthermore, the behavioral effects of Sufentanil administration are influenced by sex, animal strain, and genetic and environmental factors .

Analyse Biochimique

Biochemical Properties

Sufentanil citrate acts as an agonist at the μ-opioid receptors, which are widely distributed in the brain, spinal cord, and other tissues. These receptors are involved in the modulation of pain and are the primary targets for opioid analgesics. Sufentanil citrate interacts with these receptors by mimicking the action of endogenous opioids, leading to analgesia and sedation . The compound’s high affinity for μ-opioid receptors contributes to its potent analgesic effects.

Cellular Effects

Sufentanil citrate exerts its effects on various cell types, particularly neurons in the central nervous system. It increases pain tolerance and decreases the perception of pain by inhibiting the release of neurotransmitters from primary afferents via presynaptic inhibition of calcium channels and postsynaptic neuronal hyperpolarization produced by the opening of potassium channels . Additionally, sufentanil citrate influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions.

Molecular Mechanism

At the molecular level, sufentanil citrate binds selectively to μ-opioid receptors, which are G-protein-coupled receptors. This binding inhibits adenylate cyclase activity, reducing the production of cyclic adenosine monophosphate (cAMP). The decrease in cAMP levels leads to the inhibition of neurotransmitter release and hyperpolarization of neurons, resulting in analgesia . Sufentanil citrate’s high potency is attributed to its structural modifications, including the addition of a methoxymethyl group on the piperidine ring and the replacement of the phenyl ring by thiophene .

Temporal Effects in Laboratory Settings

In laboratory settings, sufentanil citrate exhibits rapid onset and short duration of action. Its stability and degradation over time have been studied extensively. Sufentanil citrate is characterized by a high hepatic extraction ratio and is metabolized extensively in the liver by the CYP3A4 enzyme . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with repeated dosing leading to prolonged terminal half-life due to higher plasma concentrations .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of sufentanil citrate vary with different dosages. At low doses, sufentanil citrate provides effective analgesia without significant adverse effects. At high doses, it can cause respiratory depression, bradycardia, and other toxic effects . Threshold effects and toxicities have been observed, highlighting the importance of careful dosage management in clinical settings.

Metabolic Pathways

Sufentanil citrate is metabolized primarily by oxidative N- and O-dealkylation, predominantly by the CYP3A4 enzyme in the liver and small intestines . The main routes of elimination are through the kidneys, with sufentanil and its metabolites being excreted in the urine. The metabolism of sufentanil citrate can be influenced by factors such as pH, respiratory or metabolic acidosis, and the presence of other drugs that affect CYP3A4 activity .

Transport and Distribution

Sufentanil citrate has a distribution time of 1.4 minutes and a redistribution time of 17.1 minutes . Its volume of distribution is approximately three times that of total body water, with the peripheral tissue compartment acting as a reservoir for the drug . Following administration, sufentanil citrate is rapidly redistributed from the plasma to peripheral tissues, contributing to its rapid onset of action.

Subcellular Localization

The subcellular localization of sufentanil citrate is primarily within the central nervous system, where it exerts its analgesic effects by binding to μ-opioid receptors on neuronal membranes . The drug’s high lipophilicity allows it to cross the blood-brain barrier efficiently, targeting specific compartments within the brain and spinal cord. Post-translational modifications and targeting signals may further influence its localization and activity within subcellular compartments .

Analyse Des Réactions Chimiques

Le citrate de sufentanil subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'hydrolyse et le cyanure de potassium pour la réaction de Strecker . Les principaux produits formés à partir de ces réactions comprennent des intermédiaires cyanoamine et amide .

Applications de la recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est utilisé comme agent anesthésique dans les procédures chirurgicales, notamment les opérations cardiovasculaires et neurochirurgicales . Il est également utilisé dans la gestion de la douleur aiguë dans des milieux de soins de santé médicalement supervisés certifiés . En science forensique, le this compound est utilisé pour la détection et l'identification de composés opioïdes dans des échantillons biologiques .

Mécanisme d'action

Le this compound exerce ses effets en se liant aux récepteurs μ-opioïdes, qui sont largement distribués dans le cerveau humain, la moelle épinière et d'autres tissus . Cette liaison inhibe la libération de neurotransmetteurs des afférences primaires par l'inhibition présynaptique des canaux calciques et l'hyperpolarisation neuronale postsynaptique produite par l'ouverture des canaux potassiques . Cela se traduit par de puissants effets analgésiques et une sédation.

Comparaison Avec Des Composés Similaires

Le citrate de sufentanil est similaire à d'autres opioïdes synthétiques tels que le fentanyl, l'alfentanil et le rémifentanil. Il est unique dans sa puissance, étant environ 5 à 10 fois plus puissant que le fentanyl et 500 à 1 000 fois plus puissant que la morphine . Cette forte puissance le rend particulièrement utile dans les situations où un soulagement rapide et efficace de la douleur est requis. D'autres composés similaires incluent le carfentanil et le lofentanil, qui sont également des opioïdes synthétiques puissants .

Activité Biologique

Sufentanil citrate is a potent synthetic opioid analgesic, primarily utilized in the field of anesthesiology. Its biological activity is characterized by its high affinity for the mu-opioid receptor, which mediates its analgesic effects. This article explores the pharmacodynamics, pharmacokinetics, clinical applications, and emerging research findings associated with sufentanil citrate.

Pharmacodynamics

Sufentanil acts as a selective agonist at the mu-opioid receptors in the central nervous system (CNS), producing profound analgesia and sedation. Compared to other opioids like morphine and fentanyl, sufentanil exhibits:

  • Higher Potency : It is approximately 5-10 times more potent than fentanyl and 500-1000 times more potent than morphine.
  • Rapid Onset : The onset of action is typically within minutes after intravenous administration.
  • Short Duration : Although it has a short duration of action, its effects can be prolonged through continuous infusion or repeated dosing.

Pharmacokinetics

The pharmacokinetic profile of sufentanil citrate indicates:

  • Absorption : Sufentanil is highly lipophilic, allowing it to cross the blood-brain barrier efficiently.
  • Distribution : It has a smaller volume of distribution compared to fentanyl, with a high plasma protein binding rate (approximately 92-95%).
  • Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes, particularly CYP3A4.
  • Elimination Half-life : The elimination half-life ranges from 2 to 4 hours, depending on the patient’s physiological status and dosage administered.

Clinical Applications

Sufentanil citrate is widely used in various clinical settings:

  • Anesthesia : It serves as an adjunct in balanced anesthesia for surgeries requiring intubation and ventilation. It provides hemodynamic stability and minimizes stress responses during surgical procedures .
  • Pain Management : Effective for managing acute and chronic pain, particularly in patients with severe cardiovascular conditions due to its minimal cardiovascular depressant effects .
  • Epidural Analgesia : Often combined with local anesthetics for labor and postoperative pain management .

Table 1: Clinical Indications of Sufentanil Citrate

IndicationAdministration RouteTypical Dosage
General AnesthesiaIntravenous0.1 - 0.5 mcg/kg
Epidural AnalgesiaEpidural12.5 mg bupivacaine + sufentanil
Pain ManagementIntravenous or Epidural1 - 150 mcg

Research Findings

Recent studies have expanded the understanding of sufentanil's biological activity beyond traditional analgesic use:

  • Cancer Cell Proliferation Inhibition : Research indicates that sufentanil may inhibit cancer cell growth in vitro, suggesting potential applications in oncology .
  • Antimicrobial Effects : A study found that sufentanil citrate exhibited antimicrobial properties against common nosocomial pathogens like Staphylococcus aureus and Escherichia coli, although it showed limited efficacy against Klebsiella pneumoniae .
  • Safety Profile : Compared to other opioids, sufentanil has a favorable safety profile with fewer adverse effects such as respiratory depression and truncal rigidity when used within recommended dosages .

Case Studies

Several case studies highlight the efficacy and safety of sufentanil citrate in clinical practice:

  • A retrospective analysis involving over 12,000 patients demonstrated that sufentanil effectively managed pain during major surgeries with minimal adverse effects related to hemodynamic instability .
  • In a controlled study assessing its use in cardiac surgery, sufentanil administration resulted in better myocardial oxygen balance compared to traditional anesthetics like morphine and meperidine .

Propriétés

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S.C6H8O7/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,17H,3,11-16,18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCZPLDERGDQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56030-54-7 (Parent)
Record name Sufentanil citrate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060561173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5048928
Record name Sufentanil citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60561-17-3
Record name Sufentanil citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60561-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sufentanil citrate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060561173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sufentanil citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidyl]-N-phenylpropionamide citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.615
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUFENTANIL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9ZFX8403R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Sufentanil HCl obtained in Example 8 was suspended in hot water and adjusted to pH 10-11 with 10% aqueous potassium hydroxide and extracted with ether. The organic layer washed with water, dried and evaporated to give the free base with an LC purity profile of 99.62%. An equivalent of sufentanil free base with anhydrous citric acid was warmed in 100% ethanol. After removal of ethanol the fluffy white powder was dried in the vacuum oven at 56° C. for 48 hrs. Sufentanil citrate thus obtained passed all USP tests.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sufentanil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sufentanil citrate
Reactant of Route 2
Sufentanil citrate
Reactant of Route 3
Sufentanil citrate
Reactant of Route 4
Sufentanil citrate
Reactant of Route 5
Sufentanil citrate
Reactant of Route 6
Sufentanil citrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.